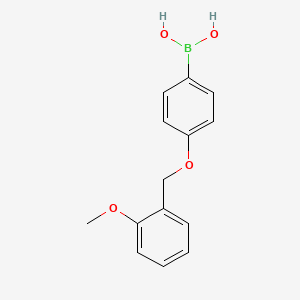
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as MBO-PBA, is a boronic acid derivative that has gained significant attention in recent years for its potential applications in the field of medicinal chemistry. This compound is a versatile building block that can be used in the synthesis of a wide range of biologically active molecules.
Applications De Recherche Scientifique
2. Material Science
- Summary of the application : Boronic acid-containing molecules, such as this compound, can be used in the design of new materials with specific properties. The boronic acid group can participate in reversible interactions with other molecules containing suitable functional groups, potentially leading to self-assembling materials or sensors.
- Methods of application : The compound is used in the design of new materials. The boronic acid group in the compound can interact with other molecules containing suitable functional groups.
- Results or outcomes : The compound has been used in the development of responsive polymers for drug delivery.
3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis
- Summary of the application : The 4-methoxybenzyl (PMB) ester, which is structurally similar to the compound , is known as an inexpensive “workhorse” protecting group . This ester may be readily introduced in high yield under a number of mild reaction conditions .
- Methods of application : The PMB ester is used to protect the carboxylate group during organic synthesis . It can be installed and removed under a variety of conditions .
- Results or outcomes : PMB esters have found extensive use in total syntheses and have proven to be particularly valuable to synthetic organic chemists . More recently, these applications have been expanded into investigations in organic methodology and bio-organic chemistry .
4. Potential Medicinal Properties
- Summary of the application : “(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid” itself might also be investigated for its potential medicinal properties. The biological activity of similar boron-containing molecules and the methoxy group’s influence on bioactivity require further research.
- Methods of application : The compound could be tested in various biological assays to evaluate its potential medicinal properties.
- Results or outcomes : The outcomes of such studies would depend on the specific assays used and the biological targets of interest.
5. Use in the Preparation of 4-Methoxybenzyl Esters
- Summary of the application : The 4-methoxybenzyl (PMB) ester, which is structurally similar to the compound , is known as an inexpensive “workhorse” protecting group . This ester may be readily introduced in high yield under a number of mild reaction conditions .
- Methods of application : The PMB ester is used to protect the carboxylate group during organic synthesis . It can be installed and removed under a variety of conditions .
- Results or outcomes : PMB esters have found extensive use in total syntheses and have proven to be particularly valuable to synthetic organic chemists . More recently, these applications have been expanded into investigations in organic methodology and bio-organic chemistry .
6. Potential Medicinal and Biological Chemistry Applications
- Summary of the application : PMB esters are finding more applications in medicinal and biological chemistry, further increasing the importance of this group .
- Methods of application : Future studies on PMB esters will likely include the development of more environmentally friendly and inexpensive methods for their introduction and deprotection .
- Results or outcomes : The outcomes of such studies would depend on the specific assays used and the biological targets of interest .
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFEBLXRQPHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584718 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-74-5 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
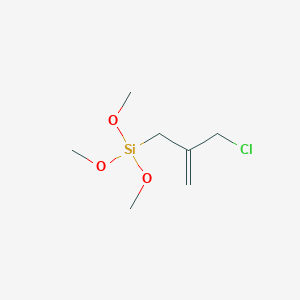
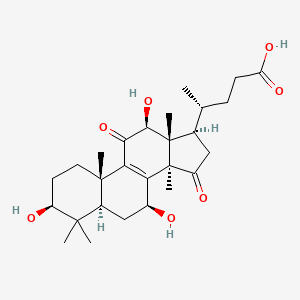
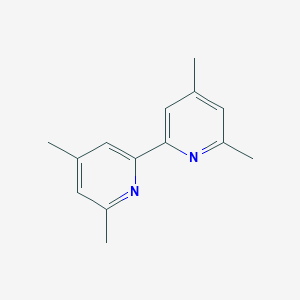
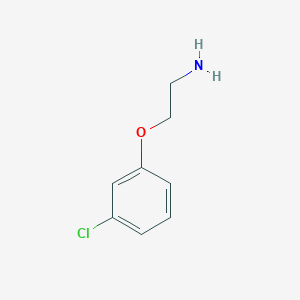
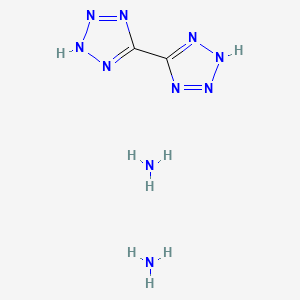
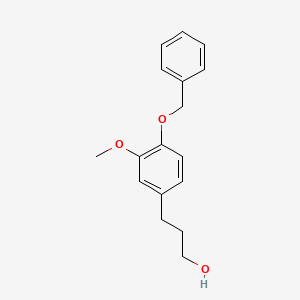
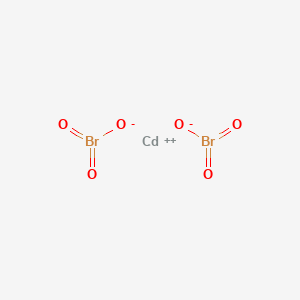
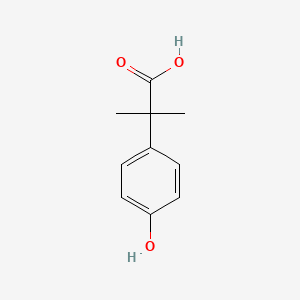
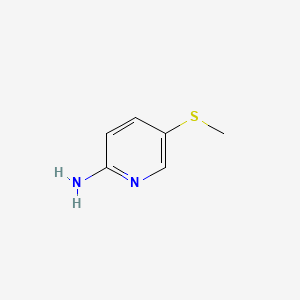
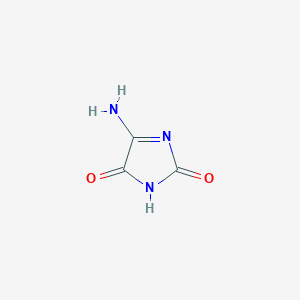
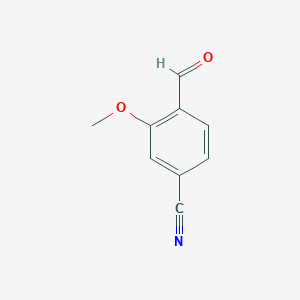
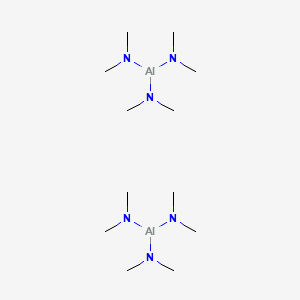
![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)